molecular formula C15H11NO B1198877 9-Anthracenecarboxamide CAS No. 34810-13-4

9-Anthracenecarboxamide

Cat. No. B1198877
CAS RN: 34810-13-4
M. Wt: 221.25 g/mol
InChI Key: QHWJYCGQHFPQCA-UHFFFAOYSA-N
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Description

9-Anthracenecarboxamide , also known as anthracene-9-carboxamide , is a chemical compound with the molecular formula C15H11NO . It belongs to the anthracene family and exhibits interesting photophysical properties . This compound has been studied for its applications in DNA detection and base discrimination .


Synthesis Analysis

The synthesis of 9-Anthracenecarboxamide involves the labeling of 2’-deoxyuridines with either 2-anthracene or 9-anthracene carboxamide moieties. These labeled oligonucleotide probes are designed to detect adenine bases in target DNA sequences .


Chemical Reactions Analysis

While specific chemical reactions involving 9-Anthracenecarboxamide are not extensively documented, its photophysical properties make it suitable for applications such as DNA chip-based single nucleotide polymorphism (SNP) detection .

Scientific Research Applications

Self-Assembled Structures

9-Anthracenecarboxamide has been used in the study of self-assembled structures on surfaces . The surface self-assembly process of 9-anthracene carboxylic acid (AnCA) on Ag(111) was investigated using Scanning Tunneling Microscopy (STM). Depending on the molecular surface density, four spontaneously formed and one annealed AnCA ordered phases were observed . This structural diversity stems from a complicated competition of different interactions of AnCA molecules on metal surface, including intermolecular and molecular-substrate interactions, as well as the steric demand from high molecular surface density .

Nanostructure Fabrication

The self-assembled nanostructures of 9-Anthracenecarboxamide are usually stabilized by non-covalent forces, such as hydrogen bonding, metal coordination, van der Waals interaction, and dipole-dipole interaction . These self-assembled nanostructures can contribute to the fabrication and optimization of the molecular-based nanostructures for applications .

Organic Thin Films

For many applications, well-defined organic thin films are desirable in order to achieve better electrical and optical performances . The growth and structure control of monolayer films are crucial in determining both the morphologies and electronic states of the final films . By choosing appropriate building blocks and growth parameters, different adlayer structures can be produced on surfaces .

CRISPR/Cas9 Gene Editing

Due to its high efficiency and precision, the CRISPR/Cas9 technique has been employed to explore the functions of cancer-related genes, establish tumor-bearing animal models and probe drug targets . This vastly increases our understanding of cancer genomics .

Oncological Research

The CRISPR/Cas9 gene editing technology has been used in oncological research . It has been used to reveal tumorigenesis, metastasis, and drug resistance mechanisms .

Adoptive T Cell Therapy (ACT)

The potential of CRISPR/Cas9 engineering to enhance the effect of adoptive T cell therapy (ACT) and reduce adverse reactions has been demonstrated .

properties

IUPAC Name

anthracene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJYCGQHFPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956286
Record name Anthracene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthracenecarboxamide

CAS RN

34810-13-4
Record name 9-Anthramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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